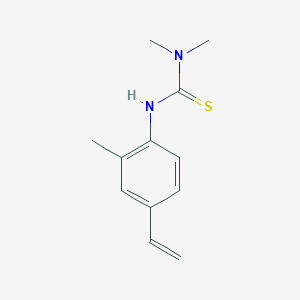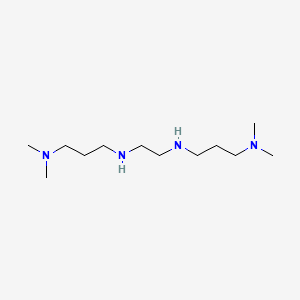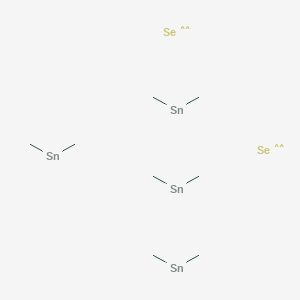![molecular formula C17H25NSi B14485378 2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline CAS No. 64406-84-4](/img/structure/B14485378.png)
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline is an organic compound that features a quinoline ring substituted with a butyl(dimethyl)silyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline typically involves the silylation of a quinoline derivative. One common method is the reaction of a quinoline derivative with butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like acetonitrile or dimethylformamide at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar silylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized under specific conditions.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products
Oxidation: Formation of silanol derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of quinoline derivatives with different substituents.
Applications De Recherche Scientifique
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline involves its ability to act as a protecting group. The silyl group can be introduced to protect reactive functional groups during chemical reactions and can be removed under specific conditions, allowing for selective transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl ethers: Similar protecting groups used in organic synthesis.
Trimethylsilyl ethers: Another class of silyl ethers used for protecting alcohols.
Uniqueness
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline is unique due to its specific substitution pattern on the quinoline ring, which can impart different reactivity and stability compared to other silyl-protected compounds.
Propriétés
Numéro CAS |
64406-84-4 |
|---|---|
Formule moléculaire |
C17H25NSi |
Poids moléculaire |
271.5 g/mol |
Nom IUPAC |
butyl-dimethyl-(1-quinolin-2-ylethyl)silane |
InChI |
InChI=1S/C17H25NSi/c1-5-6-13-19(3,4)14(2)16-12-11-15-9-7-8-10-17(15)18-16/h7-12,14H,5-6,13H2,1-4H3 |
Clé InChI |
MTQQHKKSAPDRFY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C)(C)C(C)C1=NC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
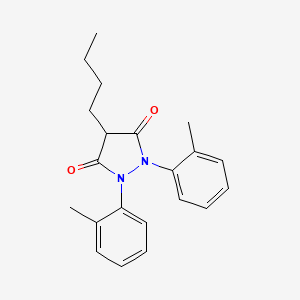
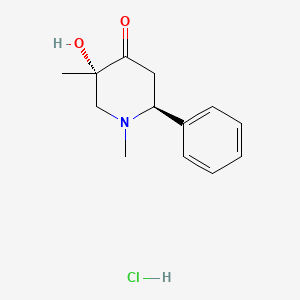

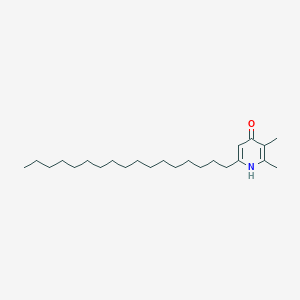
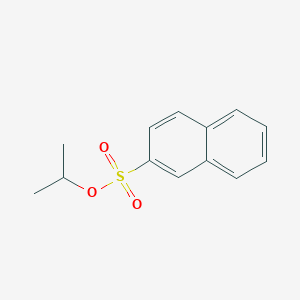
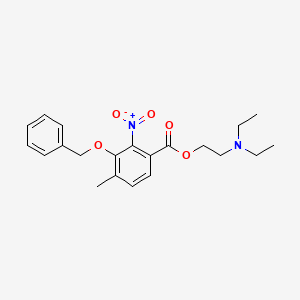
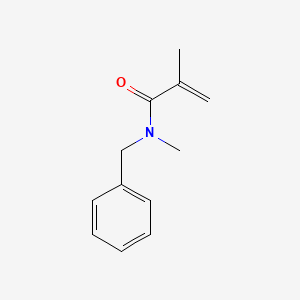
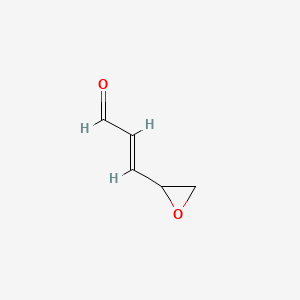
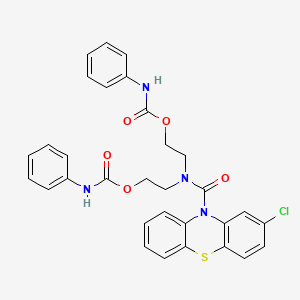
oxophosphanium](/img/structure/B14485371.png)
